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Compound of Interest

Compound Name: R 1487

Cat. No.: B1678696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of

inflammatory responses, making it a prime target for therapeutic intervention in a variety of

diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive

pulmonary disease. R 1487 has emerged as a potent and highly selective inhibitor of the p38α

isoform, a key player in the inflammatory cascade. This guide provides an objective

comparison of R 1487 with other notable p38 MAPK inhibitors, supported by available

experimental data to inform research and development decisions.

Performance and Specificity: A Quantitative
Comparison
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-

maximal inhibitory concentration, IC50) and its selectivity for the intended target over other

kinases. The following tables summarize the available quantitative data for R 1487 and other

significant p38 MAPK inhibitors.
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Inhibitor
p38α IC50
(nM)

p38β IC50
(nM)

p38γ IC50
(nM)

p38δ IC50
(nM)

Selectivit
y Notes

Clinical
Developm
ent
Status

R 1487 10[1]
Data not

available

Data not

available

Data not

available

Orally

bioavailabl

e and

highly

selective

for p38α.[1]

Preclinical

SB203580 50[2] 500[2] - -

100-500

fold

selectivity

over LCK,

GSK-3β,

and PKBα.

[2]

Preclinical/

Tool

Compound

VX-745

(Neflamapi

mod)

10[3] 220
No

inhibition

Data not

available

22-fold

greater

selectivity

for p38α

over p38β.

[3]

Phase 2 for

Alzheimer'

s Disease.

[4]

Losmapim

od

pKi 8.1

(approx. 8

nM)

pKi 7.6

(approx. 25

nM)

- -

Selective

for p38α

and p38β.

[5]

Phase 3 for

COPD (did

not meet

primary

endpoints).

[6][7]

Talmapimo

d (SCIO-

469)

9[8] ~90 >20,000 >20,000 ~10-fold

selectivity

over p38β

and >2000-

fold over

Discontinu

ed (Phase

2 for RA).
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other

kinases.[8]

ARRY-614

(Pexmetini

b)

35[5] 26[5] - -

Dual

inhibitor of

p38 MAPK

and Tie-2.

[5]

Phase 1 for

Myelodyspl

astic

Syndromes

.[9][10]

PH-797804 26[11][12] 102[11][12] >10,000 >10,000

4-fold more

selective

for p38α

over p38β;

highly

selective

against

other

kinases.

[12]

Phase 2 for

COPD.

Note: IC50 values can vary between different assay conditions. Data is compiled from various

sources and should be interpreted with caution. pKi values have been converted to

approximate nM values for comparison.

Visualizing the Mechanism: The p38 MAPK
Signaling Pathway
The p38 MAPK pathway is a cascade of intracellular signaling proteins that plays a central role

in the cellular response to stress and inflammation. Understanding this pathway is crucial for

appreciating the mechanism of action of inhibitors like R 1487.
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Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
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Experimental Protocols: A Methodological Overview
The following sections detail standardized experimental protocols for evaluating the efficacy of

p38 MAPK inhibitors.

In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against a purified p38

MAPK isoform.

Objective: To determine the IC50 value of an inhibitor.

Materials:

Recombinant active p38 MAPK (α, β, γ, or δ isoforms)

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA,

0.01% Brij-35)

Substrate (e.g., ATF2, myelin basic protein)

ATP

Test inhibitor (e.g., R 1487)

96-well or 384-well plates

Detection reagent (e.g., ADP-Glo™, LANCE® Ultra)

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

Add the diluted inhibitor and the p38 MAPK enzyme to the wells of the assay plate and pre-

incubate.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60

minutes).

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced

using a suitable detection method.

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to calculate the IC50 value.

Start Prepare Reagents
(Inhibitor, Enzyme, Substrate, ATP)

Dispense Inhibitor
and Enzyme to Plate Pre-incubate Initiate Reaction

(Add Substrate/ATP) Incubate Stop Reaction &
Add Detection Reagent

Read Plate
(Luminescence/Fluorescence)

Analyze Data
(Calculate IC50) End

Click to download full resolution via product page

Caption: Workflow for a typical in vitro p38 MAPK kinase inhibition assay.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA)
Model
The CIA model in rodents is a widely used preclinical model for rheumatoid arthritis to assess

the in vivo efficacy of anti-inflammatory compounds.

Objective: To evaluate the therapeutic effect of a p38 MAPK inhibitor on the signs and

symptoms of arthritis.

Animal Model: DBA/1 mice or Lewis rats.

Procedure:

Induction of Arthritis: Immunize animals with an emulsion of bovine or chicken type II

collagen in Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21

days later.

Treatment: Once clinical signs of arthritis (e.g., paw swelling, erythema) are evident,

randomize animals into treatment and vehicle control groups. Administer the test inhibitor

(e.g., R 1487) orally or via another appropriate route at various doses, once or twice daily.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1678696?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Assessment: Monitor the animals regularly for the severity of arthritis using a clinical

scoring system (e.g., 0-4 scale for each paw). Measure paw thickness with calipers.

Histopathological Analysis: At the end of the study, collect joints for histological evaluation of

inflammation, pannus formation, cartilage damage, and bone erosion.

Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines

(e.g., TNF-α, IL-6) and other inflammatory markers.

Outcome Measures:

Reduction in clinical arthritis score.

Decrease in paw swelling.

Amelioration of joint damage as assessed by histology.

Reduction in circulating pro-inflammatory cytokines.

Conclusion
R 1487 is a potent and highly selective p38α MAPK inhibitor, demonstrating comparable in vitro

potency to other well-characterized inhibitors such as VX-745 and Talmapimod. While

comprehensive selectivity data and in vivo efficacy studies for R 1487 are not as widely

published as for some compounds that have progressed further in clinical trials, its high

potency and selectivity for p38α make it a valuable tool for preclinical research into the roles of

this specific isoform in inflammatory diseases. The discontinuation of several other p38 MAPK

inhibitors due to lack of efficacy or adverse effects in clinical trials highlights the challenges in

translating preclinical promise to clinical success in this target class. Further investigation into

the detailed selectivity profile and in vivo pharmacology of R 1487 will be crucial in determining

its potential as a therapeutic candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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